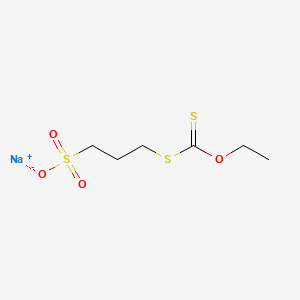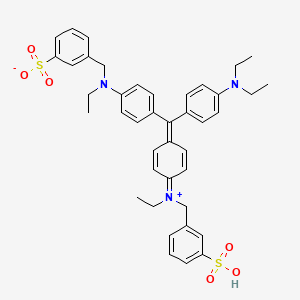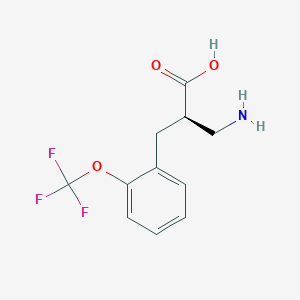
3-Bromo-7-chloro-1,8-naphthyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-7-chloro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and chlorine atoms in the structure can significantly influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common method is the halogenation of 1,8-naphthyridin-4(1H)-one, where bromine and chlorine are introduced into the molecule under controlled conditions. The reaction might involve:
Halogenation Reagents: Bromine (Br2) and Chlorine (Cl2)
Catalysts: Iron (Fe) or Aluminum Chloride (AlCl3)
Solvents: Acetic acid or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-7-chloro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3)
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-7-chloro-1,8-naphthyridin-4(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridin-4(1H)-one: The parent compound without halogen substitutions.
3-Bromo-1,8-naphthyridin-4(1H)-one: A similar compound with only a bromine atom.
7-Chloro-1,8-naphthyridin-4(1H)-one: A similar compound with only a chlorine atom.
Uniqueness
3-Bromo-7-chloro-1,8-naphthyridin-4(1H)-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H4BrClN2O |
|---|---|
Peso molecular |
259.49 g/mol |
Nombre IUPAC |
3-bromo-7-chloro-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-3-11-8-4(7(5)13)1-2-6(10)12-8/h1-3H,(H,11,12,13) |
Clave InChI |
DOFIWLVXPRQXTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C(=O)C(=CN2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Fluorobenzo[d]isoxazol-5-amine](/img/structure/B12959742.png)
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B12959747.png)





